Kallikrein-IN-1

Plasma Kallikrein Serine Protease Inhibition Selectivity Profiling

Kallikrein-IN-1 (Formula A; CAS 1933514-53-4) is a heteroaromatic carboxamide plasma kallikrein inhibitor supplied at ≥98% purity. Its distinct C₂₈H₂₆FN₅O₄ scaffold makes it an essential SAR comparator for medicinal chemistry campaigns exploring the patent landscape of plasma kallikrein inhibitors. Unlike well-characterized analogs, this tool compound lacks publicly reported IC₅₀ data, requiring users to establish their own dose-response curves in purified enzyme or cell-based bradykinin-release assays. Procure Kallikrein-IN-1 to benchmark novel analogs, investigate the kallikrein-kinin system, and de-risk lead optimization with a structurally validated reference standard.

Molecular Formula C28H26FN5O4
Molecular Weight 515.5 g/mol
Cat. No. B12412311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKallikrein-IN-1
Molecular FormulaC28H26FN5O4
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCOCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O
InChIInChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36)
InChIKeySPXOTFDBWDBJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kallikrein-IN-1 (CAS 1933514-53-4): Technical Procurement Guide for Plasma Kallikrein Inhibition Research


Kallikrein-IN-1 (Formula A; CAS 1933514-53-4) is a small-molecule inhibitor of the kinin-releasing enzyme kallikrein, with a molecular formula of C₂₈H₂₆FN₅O₄ and a molecular weight of 515.54 . It belongs to a class of heteroaromatic carboxamides developed as plasma kallikrein inhibitors for investigating the kallikrein-kinin system in hereditary angioedema (HAE), diabetic macular edema, and vascular permeability disorders . As a research tool, its utility stems from its ability to modulate bradykinin release by targeting plasma kallikrein, though its full pharmacological profile and comparative potency against closely related analogs remain incompletely characterized in the public domain.

Why Off-the-Shelf Substitution of Kallikrein-IN-1 with Other Plasma Kallikrein Inhibitors Compromises Experimental Integrity


Plasma kallikrein inhibitors vary widely in their mechanism of action (covalent vs. reversible), potency (pM to µM IC₅₀ ranges), and structural chemotypes, making direct substitution problematic . For instance, while Plasma kallikrein-IN-2 demonstrates an IC₅₀ of 0.1 nM , Kallikrein-IN-1 has not been characterized with an equivalent quantitative potency metric in peer-reviewed literature, leaving its relative efficacy against analogs undefined. Moreover, the class includes both small-molecule heteroaromatic carboxamides (like Kallikrein-IN-1) and monoclonal antibodies (e.g., lanadelumab), which differ profoundly in pharmacokinetic properties, tissue penetration, and off-target profiles [1]. Consequently, using a non-identical inhibitor without rigorous validation introduces confounding variables in target engagement assays, cellular models of bradykinin release, and in vivo studies of vascular permeability.

Kallikrein-IN-1 Procurement Evidence: Quantitative Differentiation from Structural Analogs


Target Selectivity: Plasma Kallikrein vs. Tissue Kallikrein and Related Serine Proteases

Kallikrein-IN-1 is reported as a selective inhibitor of plasma kallikrein, distinguishing it from broad-spectrum serine protease inhibitors like PPACK (d-Phe-Pro-Arg-chloromethylketone) . However, no quantitative selectivity data (e.g., IC₅₀ ratios against tissue kallikrein, thrombin, plasmin, or Factor Xa) are publicly available for this specific compound . In contrast, related analogs in the same patent family (e.g., compounds described in US10221161) have demonstrated varying degrees of selectivity, with some showing >100-fold preference for plasma kallikrein over tissue kallikrein [1]. This lack of publicly disclosed selectivity metrics for Kallikrein-IN-1 represents a critical evidence gap for users requiring well-characterized tool compounds.

Plasma Kallikrein Serine Protease Inhibition Selectivity Profiling

In Vitro Potency: Comparative IC₅₀ Values Across Plasma Kallikrein Inhibitors

While Kallikrein-IN-1 is described as a potent kallikrein inhibitor, no quantitative IC₅₀ value has been disclosed in the primary literature or on authoritative databases for this compound . In contrast, several close analogs and class members have well-characterized potencies: Plasma kallikrein-IN-2 exhibits an IC₅₀ of 0.1 nM against plasma kallikrein ; Plasma kallikrein-IN-1 (CAS 2691030-28-9, a distinct compound) has an IC₅₀ of 0.5 nM ; and the monoclonal antibody lanadelumab shows an IC₅₀ of approximately 44 nM (0.044 µM) [1]. Additionally, covalent inhibitors in the same chemical series demonstrate time-dependent inhibition, with compound 20 (US10221161) showing an IC₅₀ of 66 nM at 1 minute and 70 pM at 24 hours [2]. The absence of a published IC₅₀ for Kallikrein-IN-1 precludes direct potency comparisons and limits its utility in dose-response studies without in-house validation.

Plasma Kallikrein IC₅₀ Enzyme Inhibition

Chemical Scaffold and Structure-Activity Relationship (SAR) Differentiation

Kallikrein-IN-1 features a distinct chemical scaffold (C₂₈H₂₆FN₅O₄) characterized by a pyrazole core with a methoxymethyl substituent and a 2-oxopyridin-1-ylmethylbenzyl moiety . This structure differs notably from other plasma kallikrein inhibitors: Plasma kallikrein-IN-2 (C₂₈H₂₅F₃N₄O₄) contains a trifluoromethyl substitution pattern, while Plasma kallikrein-IN-1 (CAS 2691030-28-9; C₂₃H₂₅F₂N₇O) incorporates a different heteroaromatic system . These structural differences are not merely cosmetic; they have been shown in the patent literature (US10221161) to modulate key properties including oral bioavailability, metabolic stability, and off-target liability [1]. However, the specific SAR contributions of the Kallikrein-IN-1 scaffold relative to its analogs have not been explicitly detailed in publicly available sources.

Medicinal Chemistry Structure-Activity Relationship Chemotype

Cellular Functional Activity: Bradykinin Release Inhibition

Kallikrein-IN-1 is presumed to inhibit bradykinin release by blocking plasma kallikrein-mediated cleavage of high-molecular-weight kininogen, a mechanism common to all plasma kallikrein inhibitors . However, no quantitative data on bradykinin suppression in cellular systems (e.g., HUVEC, HDMEC) or ex vivo plasma assays have been published for this specific compound. In contrast, related inhibitors such as PF-04886847 have been evaluated in LPS-induced sepsis models, demonstrating attenuation of inflammatory mediators and coagulation activation [1]. Similarly, covalent plasma kallikrein inhibitors from the same patent family have shown functional inhibition of bradykinin generation in human plasma with IC₅₀ values in the low nanomolar range [2]. The absence of functional cellular data for Kallikrein-IN-1 leaves a critical gap in understanding its translational relevance.

Bradykinin Kallikrein-Kinin System Cellular Assay

Validated Research Applications for Kallikrein-IN-1 Based on Current Evidence


Primary Use: In Vitro Enzymatic Assays to Validate Plasma Kallikrein Target Engagement

Kallikrein-IN-1 is suitable for use in purified enzyme assays to confirm plasma kallikrein inhibition, provided users establish their own IC₅₀ values due to the lack of publicly reported potency data . Researchers should perform a full dose-response curve using a fluorogenic substrate (e.g., Pro-Phe-Arg-AMC) and recombinant human plasma kallikrein to generate compound-specific inhibition constants before proceeding to more complex systems. This step is essential to ensure that observed biological effects are attributable to plasma kallikrein inhibition rather than off-target activities.

Comparative SAR Studies with Structurally Related Plasma Kallikrein Inhibitors

Given its distinct chemical scaffold (C₂₈H₂₆FN₅O₄), Kallikrein-IN-1 serves as a valuable comparator in structure-activity relationship (SAR) campaigns exploring the patent landscape around heteroaromatic carboxamide plasma kallikrein inhibitors . Medicinal chemists can use this compound to benchmark novel analogs against a tool compound that has been referenced in the patent literature but lacks full characterization, thereby identifying scaffold-specific contributions to potency, selectivity, or pharmacokinetic properties.

Limited Use in Cellular Bradykinin Release Assays (With Caution)

Kallikrein-IN-1 may be employed in cell-based assays measuring bradykinin generation (e.g., from human umbilical vein endothelial cells or plasma), but only after confirming its functional potency in the user's specific experimental system . Because no published functional data exist for this compound, it is critical to include appropriate positive controls (e.g., established plasma kallikrein inhibitors like PF-04886847 or Plasma kallikrein-IN-2) and to verify that observed effects are dose-dependent and reversible. This approach mitigates the risk of misinterpreting non-specific or off-target effects as target-mediated inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kallikrein-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.